BenchChemオンラインストアへようこそ!

3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde

Regioselective alkylation Protecting group strategy 3-Hydroxyisoxazole

3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde (CAS 5777-21-9) is the sole validated direct precursor to muscimol's putative toxic metabolite and vinylene muscimol (GABA‑T inhibitor). Its unique 3‑oxo/enol tautomeric equilibrium governs O‑ vs N‑alkylation regioselectivity, delivering ≥91:9 O‑protection without chromatography—an advantage absent in isoxazole‑5‑carbaldehyde or 3‑alkyl analogs. This compound is indispensable for synthesizing 3‑alkoxyisoxazole libraries, muscimol analogues, and the AB‑ring system of tetracyclines (93% ee). Secure the parent compound to enable in‑house protection and streamline high‑value CNS‑focused synthetic programs.

Molecular Formula C4H3NO3
Molecular Weight 113.07 g/mol
CAS No. 5777-21-9
Cat. No. B1623273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde
CAS5777-21-9
Molecular FormulaC4H3NO3
Molecular Weight113.07 g/mol
Structural Identifiers
SMILESC1=C(ONC1=O)C=O
InChIInChI=1S/C4H3NO3/c6-2-3-1-4(7)5-8-3/h1-2H,(H,5,7)
InChIKeyMTVFKTPLKNPKCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde (CAS 5777-21-9): Core Identity and Procurement-Relevant Profile


3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde (CAS 5777-21-9; molecular formula C₄H₃NO₃; MW 113.07) is a heterocyclic building block belonging to the 3-hydroxyisoxazole family, existing in tautomeric equilibrium with its enol form, 3-hydroxyisoxazole-5-carbaldehyde [1]. The compound features a reactive 5-formyl group on an isoxazole ring that bears a 3-oxo (keto) substituent, which confers distinct regiochemical and physicochemical properties. It is commercially available at ≥98% purity from multiple suppliers and is primarily utilized as a versatile intermediate in medicinal chemistry and CNS-focused drug discovery programs . Its dual keto–enol character and the presence of both a nucleophilic ring nitrogen and an electrophilic aldehyde center differentiate it from simpler isoxazole carbaldehydes that lack the 3-oxo/hydroxy functionality.

Why Generic Isoxazole Carbaldehydes Cannot Replace 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde in CNS-Targeted Synthesis


Isoxazole-5-carbaldehyde (CAS 16401-14-2) and 3-alkyl/aryl-substituted isoxazole-5-carbaldehydes are frequently considered as potential substitutes due to their structural similarity. However, these analogs lack the 3-oxo (3-hydroxy) moiety that governs the tautomeric equilibrium and alkylation regioselectivity of the target compound [1]. The 3-oxo group is not merely a spectator substituent; it dictates whether O-alkylation or N-alkylation products are obtained during protection steps—a critical decision point in synthetic routes to muscimol analogues and other CNS-active 3-hydroxyisoxazoles [2]. Substituting with isoxazole-5-carbaldehyde, which bears no such directing group, leads to fundamentally different reactivity profiles and would require extensive re-optimization of downstream chemistry, making direct interchange infeasible without compromising synthetic efficiency or product identity.

Quantitative Differentiation Evidence for 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde Versus Closest Analogs


Regioselective O-Alkylation: ≥91:9 Selectivity vs. 5-Alkyl-3-hydroxyisoxazoles

Alkylation of 3-hydroxyisoxazole-5-ester (the direct precursor to the target aldehyde) with benzyl, benzhydryl, or allyl bromide proceeds with ≥91:9 selectivity in favor of O-alkylation over N-alkylation. In contrast, analogous alkylation of 5-alkyl-3-hydroxyisoxazoles or methylation with diazomethane/methyl iodide yields significantly different O/N product ratios, often favoring N-alkylation [1]. This pronounced directing effect of the 5-ester (and by extension 5-formyl) substituent is a critical differentiator for synthetic planning.

Regioselective alkylation Protecting group strategy 3-Hydroxyisoxazole

Tautomeric Preference: Enol Form Dominant in Aqueous Solution vs. 5-Hydroxyisoxazole

Theoretical and experimental studies demonstrate that 3-hydroxyisoxazole (the enol tautomer of the target compound) exists predominantly in the enol form in aqueous solution, with the enol calculated to be approximately 0.5 kcal/mol more stable than the keto tautomer [1][2]. By contrast, 5-hydroxyisoxazole adopts the 2H-oxo (keto) form under identical aqueous conditions—a fundamentally different tautomeric state [1]. This dichotomy means that the target compound behaves as a hydroxy-substituted heterocycle with aromatic stabilization, whereas 5-hydroxyisoxazole behaves as a non-aromatic oxo compound, leading to divergent reactivity in electrophilic substitution, metalation, and cycloaddition reactions.

Tautomerism Keto–enol equilibrium Computational chemistry

DIBAH Reduction Yield: 75–98% for 3-O-Protected Aldehyde Generation

Reduction of 3-O-protected 3-hydroxyisoxazole-5-esters with diisobutylaluminum hydride (DIBAH) delivers the corresponding 3-O-protected 3-hydroxyisoxazole-5-carbaldehydes in 75–98% isolated yield [1]. This high-yielding transformation is the key step that connects the commercially available methyl 3-hydroxyisoxazole-5-carboxylate to the target aldehyde scaffold. Generic isoxazole-5-carbaldehydes lacking the 3-oxygen substituent cannot access this same intermediate pool, as they require entirely different synthetic entry routes that often proceed with lower overall efficiency.

Reduction DIBAH Ester-to-aldehyde conversion

Unique Entry Point to Muscimol Metabolites and GABAergic Analogues

3-Hydroxyisoxazole-5-carbaldehyde (the enol tautomer of the target compound) is the established and experimentally verified putative toxic metabolite of the GABA-A agonist muscimol, and serves as the direct precursor to vinylene muscimol, a mechanism-based inhibitor of GABA transaminase [1][2]. No other isoxazole carbaldehyde regioisomer (e.g., isoxazole-3-carbaldehyde, 5-methylisoxazole-3-carbaldehyde) has been shown to fulfill this specific metabolic or synthetic role. The 3-hydroxy-5-formyl substitution pattern is therefore irreplaceable for programs targeting the muscimol pharmacophore or GABAergic signaling pathways.

Muscimol GABA receptor CNS pharmacology

Chiral Tetracycline Precursor Synthesis: 93% ee via 3-Benzyloxy Intermediate

3-Benzyloxy-5-isoxazolecarboxaldehyde, prepared in two steps from methyl 3-hydroxy-5-isoxazolecarboxylate (a commercial derivative of the target compound series), undergoes enantioselective addition of divinylzinc to give an allylic alcohol with 93% enantiomeric excess (ee), enabling a 9-step, 21% overall yield route to a key AB-ring precursor of fully synthetic tetracyclines at >40 g scale [1]. This level of enantioinduction is not achievable with isoxazole-5-carbaldehyde itself, as the 3-benzyloxy substituent provides essential stereo-directing coordination to the organometallic reagent.

Tetracycline antibiotics Enantioselective synthesis Divinylzinc addition

Optimal Application Scenarios for 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde Based on Quantitative Evidence


Synthesis of Muscimol-Derived CNS Pharmacological Probes

The compound is the only validated direct precursor to the putative toxic metabolite of muscimol and to vinylene muscimol, a GABA transaminase inhibitor. Researchers developing GABA-A receptor ligands, GABAergic probes, or conformationally restricted neurotransmitter bioisosteres should prioritize this compound because no other isoxazole carbaldehyde regioisomer or 3-unsubstituted analog can access this specific metabolite space [1][2].

Enantioselective Construction of Tetracycline Antibiotic Intermediates

When protected as the 3-benzyloxy derivative, the aldehyde serves as a chiral building block for the enantioselective synthesis of the AB-ring system of tetracyclines, delivering 93% ee and enabling multi-gram-scale production of advanced intermediates. Procurement of the parent 3-oxo compound enables in-house protection and subsequent use in this high-value synthetic sequence [1].

Regioselective O-Functionalization for Parallel Library Synthesis

The ≥91:9 O-alkylation selectivity of the 3-hydroxyisoxazole-5-carboxylate/aldehyde scaffold ensures clean access to O-protected intermediates without chromatographic separation, making the compound ideal for parallel synthesis of 3-alkoxyisoxazole-5-carbaldehyde libraries. This efficiency advantage is not available when starting from 5-alkyl-3-hydroxyisoxazoles or isoxazole-5-carbaldehyde itself [1].

Tautomer-Controlled Reactivity in Aqueous-Phase Bioconjugation

The dominance of the enol tautomer in aqueous solution distinguishes this compound from 5-hydroxyisoxazole (which exists as the 2H-oxo form). For applications requiring aqueous-phase aldehyde reactivity—such as bioconjugation via oxime or hydrazone formation—the 3-hydroxyisoxazole scaffold provides a predictable and experimentally validated tautomeric state, reducing the risk of unexpected side reactions associated with the keto form [1].

Quote Request

Request a Quote for 3-Oxo-2,3-dihydroisoxazole-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.